molecular formula C17H12N2O2 B12981405 4-(4-Phenoxypyrimidin-5-yl)benzaldehyde CAS No. 1233026-72-6

4-(4-Phenoxypyrimidin-5-yl)benzaldehyde

Cat. No.: B12981405
CAS No.: 1233026-72-6
M. Wt: 276.29 g/mol
InChI Key: LPYFAHVUUJQVHO-UHFFFAOYSA-N
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Description

4-(4-Phenoxypyrimidin-5-yl)benzaldehyde is an organic compound with the molecular formula C17H12N2O2 and a molecular weight of 276.29 g/mol . This compound features a benzaldehyde group substituted with a phenoxypyrimidinyl moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenoxypyrimidin-5-yl)benzaldehyde typically involves a multi-step process. One common method is the cross-coupling reaction of 4-bromobenzaldehyde with 4-phenoxypyrimidine under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenoxypyrimidin-5-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxypyrimidinyl moiety can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

4-(4-Phenoxypyrimidin-5-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Phenoxypyrimidin-5-yl)benzaldehyde is primarily related to its ability to interact with specific molecular targets. The phenoxypyrimidinyl moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Phenoxypyrimidin-5-yl)benzoic acid
  • 4-(4-Phenoxypyrimidin-5-yl)benzyl alcohol
  • 4-(4-Phenoxypyrimidin-5-yl)benzylamine

Uniqueness

4-(4-Phenoxypyrimidin-5-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it offers a versatile platform for further functionalization and exploration in various research fields .

Properties

CAS No.

1233026-72-6

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

4-(4-phenoxypyrimidin-5-yl)benzaldehyde

InChI

InChI=1S/C17H12N2O2/c20-11-13-6-8-14(9-7-13)16-10-18-12-19-17(16)21-15-4-2-1-3-5-15/h1-12H

InChI Key

LPYFAHVUUJQVHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=NC=C2C3=CC=C(C=C3)C=O

Origin of Product

United States

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